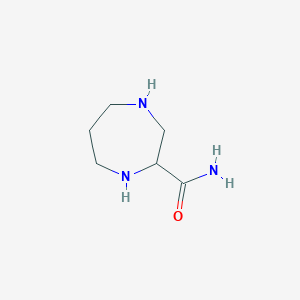

1,4-Diazepane-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13N3O |

|---|---|

Molecular Weight |

143.19 g/mol |

IUPAC Name |

1,4-diazepane-2-carboxamide |

InChI |

InChI=1S/C6H13N3O/c7-6(10)5-4-8-2-1-3-9-5/h5,8-9H,1-4H2,(H2,7,10) |

InChI Key |

DFDRFMSXFPPYPG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(NC1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Diazepane 2 Carboxamide and Analogues

Strategies for 1,4-Diazepane Ring System Construction

The assembly of the 1,4-diazepane ring is a key challenge in the synthesis of its derivatives. Various strategies have been developed to efficiently construct this seven-membered framework.

Solution-phase synthesis provides a versatile platform for the preparation of 1,4-diazepane analogues, allowing for classical purification techniques and scale-up. A common strategy involves a multi-step sequence starting from readily available amino acids.

One documented solution-phase route to 1,4-diazepane-2-ones begins with a BOC-protected amino acid, which is first converted to its corresponding amide. doi.org Following deprotection of the BOC group, a 1,4-addition of the resulting amino intermediate to methyl vinyl ketone is performed. doi.org The subsequent product is then coupled with another N-BOC protected amino acid. doi.org The final key steps involve deprotection and an intramolecular reductive amination to form the seven-membered ring, which is then acylated to yield the desired diazepane-2-one. doi.org

Another approach focuses on the synthesis of N-substituted 1,4-diazepane-1-carboxamides. This method starts with the alkylation of homopiperazine (B121016), followed by reaction with various aryl isocyanates or isothiocyanates to introduce the carboxamide or carbothioamide functionality at the N1 position. scirp.org

Table 1: Exemplary Solution-Phase Synthesis of a 1,4-Diazepane-2-one Derivative doi.org

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | BOC-amino acid (10) | Amine | Amide (11) | Amide formation |

| 2 | Amide (11) | Acid (for BOC removal) | Amino intermediate | Deprotection |

| 3 | Amino intermediate | Methyl vinylketone | Adduct (12) | 1,4-Addition |

| 4 | Adduct (12) | N-BOC protected amino acid | Coupled product (13) | Amide coupling |

| 5 | Coupled product (13) | Acid (for BOC removal) | Linear precursor (14) | Deprotection |

| 6 | Linear precursor (14) | Reducing agent | Cyclic amine (15) | Intramolecular reductive amination |

| 7 | Cyclic amine (15) | Carboxylic acid (16) | Final 1,4-diazepane-2-one | Acylation |

Solid-phase synthesis (SPS) is a powerful technique for generating libraries of compounds for high-throughput screening. The 1,4-diazepane-2-one scaffold has been successfully assembled on solid supports, such as Rink-amide MBHA resin. doi.org The synthesis typically begins by coupling an FMOC-protected amino acid to the resin. doi.org Following deprotection, the free amine is reacted with methyl vinyl ketone. doi.org A subsequent coupling with a second amino acid, followed by intramolecular reductive amination cyclization and cleavage from the resin, yields the final products. doi.org This method allows for the introduction of three points of diversity into the final molecule. doi.org

While direct synthesis of 1,4-diazepane-2-carboxamide on a solid phase is less documented, related structures like 1,4-benzodiazepine-2,5-diones have been extensively studied. nih.govresearchgate.net These syntheses often utilize polymer-supported amino acids and anthranilic acids, with cyclization occurring concomitantly with cleavage from the support. researchgate.net In some cases, the formation of a 1,4-diazepine-2,5-dione ring has been observed as an undesirable side reaction during the solid-phase peptide synthesis of sequences containing aspartic acid β-benzyl ester. nih.gov This occurs via the transformation of an aspartimide intermediate, providing a potential, albeit less controlled, route to diazepine-containing peptides. nih.gov

Table 2: General Solid-Phase Synthesis Scheme for 1,4-Diazepane-2-ones doi.org

| Step | Resin | Key Reagents/Conditions | Transformation |

|---|---|---|---|

| 1 | Rink-amide MBHA | FMOC-amino acid, HOBt, DICD | Coupling of first amino acid |

| 2 | Resin-bound amino acid | 20% piperidine (B6355638) in DMF | FMOC deprotection |

| 3 | Resin-bound free amine | Methyl vinylketone in DMF | Michael addition |

| 4 | Resin-bound intermediate | FMOC-amino acid, DICD | Coupling of second amino acid |

| 5 | Resin-bound precursor | NaBH₃CN in DMF | Intramolecular reductive amination cyclization |

| 6 | Resin-bound cyclic product | Carboxylic acid, DICD | Acylation |

| 7 | Final resin-bound product | TFA/CH₂Cl₂ | Cleavage from resin |

Intramolecular cyclization is a cornerstone for the formation of the 1,4-diazepane ring, offering high efficiency and stereochemical control.

Copper-catalyzed intramolecular C–N bond coupling represents a modern and efficient method for constructing nitrogen-containing heterocycles. A notable system employs a combination of Copper(I) iodide (CuI) and N,N-dimethylglycine as a ligand. This catalytic system has been successfully applied to the synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives, which are structurally related to diazepanes. mdpi.comnih.gov In this approach, 1-(2-bromobenzyl)azetidine-2-carboxamides undergo a smooth intramolecular cross-coupling reaction under mild, basic conditions to yield azetidine-fused 1,4-benzodiazepine compounds in excellent yields (91-98%). mdpi.comnih.gov The robustness of this method is highlighted by its tolerance of functional groups like aryl chlorides, which remain intact for further chemical manipulation. mdpi.com While this specific example leads to a fused benzodiazepine (B76468) system, the underlying principle of CuI/N,N-dimethylglycine catalyzed C-N bond formation is a powerful strategy applicable to the synthesis of the core 1,4-diazepane ring from appropriately substituted acyclic precursors.

Intramolecular reductive amination is one of the most widely used and effective methods for the cyclization step in 1,4-diazepane synthesis. This reaction involves the formation of a cyclic imine or enamine intermediate from a linear precursor containing both an amine and a ketone or aldehyde, followed by its in-situ reduction to the corresponding saturated heterocycle.

This strategy is a key step in both solution-phase and solid-phase syntheses of 1,4-diazepane-2-ones, typically using reducing agents like sodium cyanoborohydride (NaBH₃CN). doi.org The reaction is often stereoselective, with the stereochemistry being directed by existing chiral centers in the precursor molecule. doi.org

More recently, enzymatic intramolecular asymmetric reductive amination has emerged as a powerful tool for producing chiral 1,4-diazepanes with high enantioselectivity. researchgate.net Libraries of imine reductases (IREDs) have been screened to identify enantiocomplementary enzymes capable of producing either the (R)- or (S)-enantiomer of a desired 1,4-diazepane product from an aminoketone precursor. researchgate.netrsc.org This biocatalytic approach offers an effective and environmentally friendly method for constructing chiral 1,4-diazepanes of pharmaceutical importance. researchgate.net

Multi-component reactions (MCRs), where three or more starting materials react in a single pot to form a product containing structural elements of all reactants, offer a highly convergent and efficient pathway to complex molecules like 1,4-diazepane analogues.

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR used in this context. A two-step sequence starting with an Ugi reaction followed by an intramolecular nucleophilic substitution has been developed to synthesize 1-sulfonyl 1,4-diazepan-5-ones. acs.orgnih.gov Similarly, a Ugi-deprotection-cyclization (UDC) strategy has been employed for the rapid synthesis of 1,4-benzodiazepine scaffolds, demonstrating the power of MCRs to quickly build molecular diversity. nih.gov

Another strategy involves an isocyanide-based multicomponent reaction (IMCR) between 1,3-diaminopropane, a carbonyl compound, and an isocyanide, promoted by an acid like TMSCl, to efficiently generate 1,4-diazepine-2-amines. researchgate.net Furthermore, a stereoselective one-pot MCR of 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes has been described for the direct synthesis of functionalized 1,4-diazepanes. researchgate.net

Table 3: Overview of Multi-Component Reaction Strategies for Diazepane Synthesis

| MCR Type | Key Components | Resulting Scaffold | Reference |

|---|---|---|---|

| Ugi-4CR followed by cyclization | Amine, Isocyanide, Aldehyde, Carboxylic Acid | 1-Sulfonyl 1,4-diazepan-5-ones | acs.org, nih.gov |

| Isocyanide-based MCR (IMCR) | 1,3-Diaminopropane, Carbonyl compound, Isocyanide | 1,4-Diazepine-2-amines | researchgate.net |

| Ugi-Deprotection-Cyclization (UDC) | Aminophenylketone, Isocyanide, Boc-glycinal, Carboxylic Acid | 1,4-Benzodiazepines | nih.gov |

| One-pot condensation | 1,3-Dicarbonyl, 1,2-Diamine, Aromatic Aldehyde | 1,4-Diazepanes | researchgate.net |

Intramolecular Cyclization Reactions

Functionalization and Derivatization Strategies

The modification of the 1,4-diazepane-2-carboxamide core is crucial for developing new chemical entities. These strategies allow for the introduction of a wide array of functional groups, which can influence the molecule's properties.

Introduction and Modification of the Carboxamide Moiety

The carboxamide group is a key functional handle for derivatization. One common method involves the reaction of a 1,4-diazepane precursor with isocyanates or isothiocyanates to yield urea (B33335) or thiourea (B124793) derivatives, respectively. scirp.orgresearchgate.net For instance, the reaction of 1-benzhydryl-1,4-diazepane with various substituted phenyl isocyanates in the presence of triethylamine (B128534) in dichloromethane (B109758) has been used to synthesize a series of 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives. scirp.orgresearchgate.net This approach allows for the introduction of diverse aromatic groups onto the diazepine (B8756704) nitrogen.

Similarly, isothiocyanates can be employed to create the corresponding carbothioamide derivatives. scirp.org Studies have shown that the nature of the substituent on the phenyl ring of the isocyanate or isothiocyanate can significantly impact the biological activity of the resulting compounds. scirp.orgresearchgate.net For example, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide has demonstrated notable activity in certain biological assays. scirp.orgresearchgate.net

Another approach to modify the carboxamide involves the use of coupling agents. The synthesis of tri-substituted diazepane analogues has been achieved through amide coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in a solvent such as DMF (Dimethylformamide). nih.gov This method facilitates the formation of an amide bond between the diazepine nitrogen and a carboxylic acid. nih.gov

N-Alkylation and Acylation Reactions

N-alkylation and N-acylation are fundamental reactions for modifying the nitrogen atoms of the 1,4-diazepane ring. These reactions introduce alkyl or acyl groups, which can alter the steric and electronic properties of the molecule.

N-acylation can be performed using acyl chlorides. For example, the acylation of a commercially available lactam with an acyl chloride is a key step in a multi-step synthesis of gem-disubstituted diazepanone heterocycles. nih.gov Selective acylation of one of the nitrogen atoms is often a critical challenge that needs to be addressed through the use of protecting groups or by exploiting the differential reactivity of the two nitrogen atoms. nih.govmdpi.com

N-alkylation can be achieved using various alkylating agents. For instance, the synthesis of N-alkylated pyrrolo[1,2-a] novanet.cascispace.comdiazepin-6-ones has been reported, leading to the creation of new N5-substituted derivatives. researchgate.net Tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides provide a pathway to functionalized 1,4-benzodiazepine scaffolds. nih.gov This reaction proceeds via N-benzylation and a regioselective ring-opening of the aziridine (B145994) by a bromide anion, followed by an intramolecular nucleophilic displacement. nih.gov

The following table summarizes some examples of N-alkylation and acylation reactions on the 1,4-diazepane ring system.

| Precursor | Reagent(s) | Product Type | Reference |

| 1,4-diazepan-5-one (B1224613) | Acyl chloride | N-Acylated diazepanone | nih.gov |

| Pyrrolo[1,2-a] novanet.cascispace.comdiazepin-6-one | Alkylating agents | N5-substituted pyrrolodiazepine | researchgate.net |

| Methyl 1-arylaziridine-2-carboxylate | N-[2-bromomethyl(phenyl)]trifluoroacetamide | Functionalized 1,4-benzodiazepine | nih.gov |

Incorporation of Diverse Aromatic and Heterocyclic Substituents

The introduction of aromatic and heterocyclic rings onto the 1,4-diazepane-2-carboxamide scaffold is a common strategy to explore structure-activity relationships. These substituents can engage in various non-covalent interactions and significantly influence the molecule's biological profile.

A variety of aromatic and heterocyclic groups have been incorporated. For example, in the synthesis of 1,4-benzodiazepine derivatives, the fusion of a benzene (B151609) ring to the diazepine core is a defining feature. chemisgroup.us Modifications on this benzene ring are possible, though alterations on the diazepine ring itself are more common. chemisgroup.us

The synthesis of 1,4-benzodiazepines can be achieved through methods like the intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides. mdpi.com This method allows for the creation of azetidine-fused 1,4-diazepine derivatives, which can be further functionalized. mdpi.com The nature of the substituent on the benzene ring generally does not significantly affect the outcome of subsequent ring-opening reactions, making this a versatile method for preparing various substituted 1,3,4,5-tetrahydro-2H-benzo[e] novanet.cascispace.comdiazepin-2-one products. mdpi.com

Heterocyclic rings can also be fused to the diazepine nucleus. For instance, the synthesis of 1-[(p-substituted)phenyl]-3a-[(o- and p-substituted)-phenyl]-5-chloro-9-methylthio-10,3a-dihydro- nih.govnovanet.cascispace.com-oxadiazolo [2,3-b] novanet.cascispace.com benzodiazepines has been reported. chemisgroup.us

The table below provides examples of diverse substituents incorporated into the 1,4-diazepane framework.

| Substituent Type | Synthetic Approach | Resulting Scaffold | Reference |

| Benzene ring | Intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides | Azetidine-fused 1,4-benzodiazepine | mdpi.com |

| Substituted phenyl and oxadiazole rings | Reaction of 2-methylthio-5-[(o-p-substituted)-phenyl]-3H-7-chloro- novanet.cascispace.com benzodiazepine with benzonitrile (B105546) oxide | Oxadiazolo[2,3-b] novanet.cascispace.combenzodiazepines | chemisgroup.us |

| Thienyl ring | Fusion to diazepine ring | 11-(2'-thienyl)-5H-imidazo[2,1-c] novanet.cascispace.combenzodiazepines | chemisgroup.us |

Applications of Click Chemistry in 1,4-Diazepane-2-carboxamide Derivative Synthesis

Click chemistry, a concept introduced by K. Barry Sharpless, refers to reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed. wikipedia.orgorganic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles is a prominent example of a click reaction. wikipedia.orgdovepress.com

While direct applications of click chemistry to the synthesis of 1,4-diazepane-2-carboxamide itself are not extensively documented in the provided results, the principles of click chemistry are highly relevant for the derivatization of this scaffold. For instance, if a 1,4-diazepane-2-carboxamide derivative were synthesized with either an azide (B81097) or a terminal alkyne functionality, it could readily undergo a CuAAC reaction with a complementary reaction partner. This would allow for the modular and efficient assembly of a diverse library of compounds.

The power of click chemistry lies in its ability to join molecular building blocks with high efficiency and selectivity. wikipedia.org This approach has been widely used in medicinal chemistry for lead discovery and optimization. dovepress.com For example, two classes of 1,4-disubstituted 1,2,3-triazoles were synthesized using a one-pot reaction of α-tosyloxy ketones/α-halo ketones, sodium azide, and terminal alkynes. nih.gov

Catalytic Approaches in 1,4-Diazepane-2-carboxamide Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and environmentally friendly routes to complex molecules.

Magnetic Nanocatalyst Applications (e.g., Fe3O4/SiO2)

Magnetic nanoparticles (MNPs) have emerged as highly effective catalysts in organic synthesis due to their high surface area, ease of separation using an external magnet, and potential for recyclability. researchgate.net Iron oxide nanoparticles, particularly magnetite (Fe3O4), are often used as the magnetic core, which can be coated with a layer of silica (B1680970) (SiO2) to improve stability and provide a surface for further functionalization. novanet.caresearchgate.net

A notable application of such catalysts is in the one-pot multicomponent synthesis of diazepine derivatives. novanet.cascispace.comcapes.gov.br In one reported protocol, a 1,2-diamine, a linear or cyclic ketone, and an isocyanide react in the presence of a catalytic amount of silica-supported iron oxide (Fe3O4/SiO2) nanoparticles at ambient temperature to produce diazepine derivatives in excellent yields. novanet.cascispace.com This method has also been extended to the synthesis of diazepine derivatives using terminal alkynes. capes.gov.br The use of ethanol (B145695) as a green reaction medium further enhances the appeal of this synthetic route. capes.gov.br

The synthesis of diazepine-2-carboxamide derivatives has also been achieved using Fe3O4/SiO2 nanocatalysts in ethanol at room temperature. researchgate.net The reusability of these magnetic nanocatalysts makes them an economically and environmentally attractive option for the synthesis of these heterocyclic compounds. researchgate.net

The table below highlights the key features of using Fe3O4/SiO2 nanocatalysts in diazepine synthesis.

| Reaction Type | Reactants | Catalyst | Conditions | Product | Reference |

| One-pot multicomponent synthesis | 1,2-diamine, ketone, isocyanide | Fe3O4/SiO2 nanoparticles | Ambient temperature | Diazepine derivatives | novanet.cascispace.com |

| One-pot multicomponent synthesis | 1,2-diamines, terminal alkynes, isocyanide | Fe3O4/SiO2 nanoparticles | Ethanol, ambient temperature | Diazepine derivatives | capes.gov.br |

| Synthesis of diazepine-2-carboxamide | Not specified | Fe3O4/SiO2 nanocatalyst | Ethanol, room temperature | Diazepine-2-carboxamide derivatives | researchgate.net |

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity, often under environmentally benign conditions. In the context of 1,4-diazepane-2-carboxamide and its analogues, microwave irradiation has been effectively employed to facilitate key synthetic steps, particularly in the formation of the diazepane ring and the subsequent derivatization to carboxamides.

A notable application involves the microwave-assisted reaction of tert-butyl (3-cinnamamidopropyl) carbamate (B1207046) derivatives with 2,3-dibromopropanoic acid in the presence of potassium carbonate to yield 4-(tert-butoxycarbonyl)-1-cinnamoyl-1,4-diazepane-2-carboxylic acid derivatives. scispace.com This approach highlights the utility of microwave energy in constructing the core diazepane scaffold.

Following the formation of the carboxylic acid intermediate, the synthesis of the target carboxamides can be achieved through amidation. While direct microwave-assisted amidation of 1,4-diazepane-2-carboxylic acid is not extensively detailed in dedicated studies, the principles can be drawn from procedures applied to analogous heterocyclic systems like 1,4-benzodiazepines. ajol.infoajol.inforesearchgate.net A general and efficient method involves the reaction of a methyl carboxylate precursor with various primary and secondary amines under microwave irradiation. ajol.infoajol.info This transformation is typically conducted for short durations (minutes) and at elevated temperatures achievable with controlled microwave power, leading to the desired carboxamide derivatives in good yields. ajol.info For instance, the reaction of a methyl-1,4-benzodiazepin-2-one-5-carboxylate with amines was successfully carried out using microwave power ranging from 180 to 720 W for a total of 9 minutes. ajol.info This methodology avoids the need for harsh reagents and prolonged reaction times associated with conventional heating.

The data below summarizes typical conditions for microwave-assisted synthesis of a precursor and the subsequent amidation step, based on analogous procedures.

Table 1: Representative Conditions for Microwave-Assisted Synthesis

| Synthetic Step | Reactants | Catalyst/Reagents | Microwave Conditions | Yield | Source |

|---|---|---|---|---|---|

| Diazepane Ring Formation | tert-butyl (3-cinnamamidopropyl) carbamate, 2,3-dibromopropanoic acid | Potassium Carbonate | Not specified | Good to Excellent | scispace.com |

| Amidation (Analogous System) | Methyl-1,4-benzodiazepin-2-one-5-carboxylate, Piperidine | None (neat reaction) | 180 W (2 min), 360 W (5 min), 720 W (2 min) | 68.2% | ajol.info |

Stereoselective Synthesis of Chiral 1,4-Diazepane-2-carboxamide Analogues

The synthesis of enantiomerically pure 1,4-diazepane-2-carboxamide analogues is of significant interest due to the critical role of stereochemistry in determining pharmacological activity. Several strategies have been developed to control the stereochemical outcome during the synthesis of the chiral 1,4-diazepane scaffold.

Substrate-Controlled Synthesis: A primary strategy for achieving stereoselectivity relies on the use of enantiomerically pure starting materials derived from the chiral pool. Amino acids are ideal precursors for this purpose. For example, 1,4-diazepanes with defined stereochemistry at the 2-position have been synthesized starting from optically pure amino acids. researchgate.net A key step in forming the seven-membered ring in this approach is an intramolecular EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling reaction. researchgate.net Similarly, the synthesis of chiral 1,4-diazepane-2-ones, the direct precursors to the target carboxamides, can begin with a protected amino acid, thereby setting the stereocenter at the C2 position early in the synthetic sequence. doi.org The subsequent formation of the diazepane ring is often accomplished through an intramolecular reductive amination. doi.org

Enzymatic Synthesis: Biocatalysis offers a highly effective method for constructing chiral heterocycles with excellent enantioselectivity. An enzymatic intramolecular asymmetric reductive amination has been successfully developed for the synthesis of chiral 1,4-diazepanes. researchgate.net This method utilizes imine reductases (IREDs) to catalyze the cyclization of aminoketone precursors. Specifically, two enantiocomplementary IREDs were identified for producing either the (R)- or (S)-enantiomer of a 1,4-diazepane derivative with high enantiomeric excess (>93–99%). researchgate.net The (R)-selective IRED from Leishmania major (IR1) and the (S)-selective IRED from Micromonospora echinaurantiaca (IR25) demonstrated high efficiency and selectivity, providing a powerful tool for accessing specific stereoisomers. researchgate.net

Catalyst-Controlled Synthesis: Advanced catalytic methods provide an alternative to substrate or reagent control. Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been explored for the synthesis of chiral gem-disubstituted diazepanes. caltech.edu This method allows for the creation of challenging tetrasubstituted stereocenters with high levels of enantioselectivity. Furthermore, the use of chiral phosphoric acids as Brønsted acid catalysts has proven effective in enantioselective heterodimerization reactions to form related diazaheterocycles, suggesting their potential application in the stereoselective synthesis of diazepane derivatives. ifremer.fr These catalyst-controlled approaches are valuable for generating structural diversity and accessing novel chiral scaffolds that are not readily available from the chiral pool. caltech.eduifremer.fr

The table below summarizes various approaches to the stereoselective synthesis of chiral 1,4-diazepane analogues.

Table 2: Methodologies for Stereoselective Synthesis of Chiral 1,4-Diazepane Analogues

| Method | Key Reagent/Catalyst | Key Transformation | Stereoselectivity Outcome | Source |

|---|---|---|---|---|

| Substrate Control | Enantiomerically pure amino acids | Intramolecular EDC coupling or reductive amination | Configuration determined by starting amino acid | researchgate.netdoi.org |

| Enzymatic Synthesis | Imine Reductases (IREDs) from L. major or M. echinaurantiaca | Intramolecular asymmetric reductive amination | High enantiomeric excess (93% to >99% ee) for (R) or (S) isomers | researchgate.net |

| Catalyst Control | Palladium complexes with chiral ligands | Decarboxylative asymmetric allylic alkylation | Creation of chiral tetrasubstituted centers | caltech.edu |

| Catalyst Control (Potential) | Chiral Phosphoric Acids | Enantioselective heterodimerization/cyclization | High enantioselectivity demonstrated in related systems | ifremer.fr |

Chemical Reactivity and Transformations of 1,4 Diazepane 2 Carboxamide Scaffolds

Ring Opening Reactions of Fused 1,4-Diazepane Systems

Fused 1,4-diazepane systems, particularly those incorporating strained rings, can undergo specific ring-opening reactions to yield functionalized diazepine (B8756704) derivatives. A notable example involves azetidine-fused 1,4-benzodiazepines, which serve as precursors for more complex structures. nih.gov

Research has shown that direct nucleophilic attack on these fused systems, such as 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govijpcbs.comdiazepin-10(2H)-ones, is often unsuccessful. nih.govmdpi.com The stability of the fused ring system prevents direct reaction with nucleophiles. To facilitate a ring-opening reaction, the diazepine nitrogen must first be activated. This is typically achieved through N-alkylation, for instance, N-methylation using a powerful alkylating agent like methyl triflate, which converts the tertiary amine into a more reactive quaternary ammonium (B1175870) salt. nih.govmdpi.com

Once activated, the strained four-membered azetidine (B1206935) ring becomes susceptible to cleavage by various nucleophiles. This selective ring-opening provides a pathway to 3-functionalized 1,4-benzodiazepine (B1214927) derivatives. nih.gov The reaction proceeds efficiently with nucleophiles such as sodium azide (B81097) (NaN₃), potassium cyanide (KCN), and sodium thiophenoxide (PhSNa). nih.govmdpi.com Among these, sodium azide has been identified as a particularly effective reactant, leading to high yields in shorter reaction times. nih.gov

Another synthetic strategy involves the reaction of the fused azetidine system with methyl chloroformate. This reaction proceeds without the need for prior N-alkylation and results in the formation of 2-chloroethyl-substituted 1,4-benzodiazepine derivatives. nih.gov

The table below summarizes the outcomes of nucleophilic ring-opening reactions on an N-methylated azetidinium intermediate.

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| NaN₃ | DMF | 60 | 6 | 3-(2-Azidoethyl)-...-diazepin-2-one | 97 |

| KCN | DMSO | 80 | 24 | 3-(2-Cyanoethyl)-...-diazepin-2-one | 78 |

| PhSNa | DMF | 60 | 12 | 3-(2-(Phenylthio)ethyl)-...-diazepin-2-one | 91 |

Data sourced from studies on azetidine-fused 1,4-benzodiazepine systems. nih.govmdpi.com

Electrophilic and Nucleophilic Derivatization at Nitrogen Atoms

The nitrogen atoms at the N1 and N4 positions of the 1,4-diazepane ring are key sites for electrophilic and nucleophilic derivatization, allowing for the introduction of a wide range of substituents. These modifications are fundamental to tuning the molecule's properties for various applications.

Electrophilic Derivatization: The lone pairs on the nitrogen atoms make them nucleophilic and thus reactive towards electrophiles. Common derivatizations include:

N-Alkylation: This can be achieved with various alkylating agents. As mentioned previously, methyl triflate is a highly reactive reagent used for selective methylation. nih.gov The synthesis of pyrazolo nih.govijpcbs.comdiazepine-2-carboxylate involves the alkylation of a pyrazole (B372694) precursor with 3-bromopropylamine.

N-Acylation and N-Sulfonylation: The nitrogen atoms can react with acyl chlorides or sulfonyl chlorides. For instance, (S)-1-tert-butoxycarbonyl-3-methyl-1,4-diazepane can be reacted with 5-chlorosulfonyl-4-fluoroisoquinoline to form a sulfonamide linkage. google.com

Introduction of Protecting Groups: For multi-step syntheses, the nitrogen atoms are often protected. The tert-butoxycarbonyl (Boc) group is commonly used and can be introduced using Di-tert-butyl dicarbonate (B1257347) (Boc₂O). This group can later be removed under acidic conditions, for example, with trifluoroacetic acid or hydrochloric acid. google.com

Nucleophilic Derivatization (Reductive Amination): A powerful method for N-functionalization is reductive amination. This one-pot reaction involves the condensation of a primary or secondary amine on the diazepane scaffold with an aldehyde or ketone, followed by the reduction of the resulting imine or enamine. For example, 1,4-diazepane-6-amine (DAZA) can be tri-alkylated with 4-alkoxy-2-hydroxybenzaldehydes in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov

The degree of alkylation (mono-, di-, or tri-substitution) can be controlled by adjusting the reaction stoichiometry. A stepwise addition of the aldehyde and the reducing agent can shift the reaction equilibrium towards the desired polysubstituted product. nih.gov This method is instrumental in creating complex chelating agents based on the diazepane scaffold. nih.gov

The following table details the derivatization of 1,4-diazepane-6-amine (DAZA).

| Reactant | Reaction Type | Reagents | Product Type |

| 4-Alkoxy-2-hydroxybenzaldehyde | Reductive Amination | NaBH₄ | N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA |

| Di-tert-butyl dicarbonate | N-Protection | TEA, Dioxane | Boc-protected diazepine |

| 5-Chlorosulfonyl-4-fluoroisoquinoline | N-Sulfonylation | Triethylamine (B128534) | N-sulfonylated diazepine |

| Methyl Triflate | N-Alkylation | - | N-methylated diazepinium salt |

Molecular Rearrangement Pathways

While classic named molecular rearrangements on a pre-formed 1,4-diazepane-2-carboxamide ring are not extensively documented, several synthetic strategies employ rearrangement-like steps to construct the core diazepine or related fused-ring systems. These pathways often involve ring expansion or intramolecular cyclizations that proceed through significant structural reorganization.

One such approach involves a "cut and sew" strategy where a benzimidazole (B57391) salt undergoes ring-opening hydrolysis, followed by an intramolecular C-H bond activation to construct a pyrido-benzodiazepine scaffold. researchgate.net This transformation represents a significant rearrangement of the initial heterocyclic system to form the seven-membered diazepine ring.

In another example, the synthesis of indoloazepinobenzimidazoles from N(1)-alkyne-1,2-diamine precursors involves a sequence of alkyne activation, 6-endo-dig cyclization, and a subsequent 1,2-migration that leads to ring expansion, ultimately forming the azepine ring fused to other heterocyclic systems. researchgate.net

Furthermore, synthetic routes to pyrrolo[1,2-d] nih.govijpcbs.comdiazepines have been developed using an expanded intramolecular Paal–Knorr reaction. acs.org This process is initiated by the acid-promoted ring opening of a furan (B31954) ring in an N-(2-furylethyl)-2-nitroaniline precursor. The resulting nitro-1,4-diketone then undergoes a reductive cyclization to form the final fused diazepine product. acs.org Although this is a linear sequence rather than a true rearrangement of an isolated intermediate, the initial ring-opening is a key skeletal transformation that enables the formation of the diazepine ring.

Chemical Stability Profiles Relevant to Synthetic Applications

The chemical stability of the 1,4-diazepane-2-carboxamide scaffold is a critical consideration in its synthesis, purification, and application. Like other benzodiazepine-related structures, the diazepine ring can be susceptible to hydrolysis under certain pH conditions. researchgate.net

Stability of Derivatives and Salts: The stability of 1,4-diazepane derivatives can be significantly enhanced through salt formation. For example, the hydrochloride dihydrate of a 1,4-diazepane-containing isoquinoline-5-sulfonamide (B1244767) has been described as a non-hygroscopic, water-soluble crystal with excellent chemical stability, making it suitable for pharmaceutical use. google.com This highlights the importance of the final salt form for long-term storage and handling.

Stability in Synthetic Conditions: The scaffold's stability under various reaction conditions dictates the choice of synthetic routes and protecting groups.

Protecting Groups: The use of an N-Boc protecting group is common, indicating the ring is stable to the basic or neutral conditions required for its introduction. Conversely, the lability of the Boc group to strong acids like trifluoroacetic acid demonstrates the ring's susceptibility to these conditions, a property exploited for deprotection. google.com

Reaction Conditions: Certain reactions require stringent control of conditions to prevent degradation. For instance, the need for moisture control during a Mitsunobu reaction to form the diazepine ring suggests a sensitivity to water under those specific dehydrating conditions. google.com The stability of aryl-halide bonds on fused aromatic rings during copper-catalyzed cyclizations is another important consideration, as their preservation allows for further functionalization in subsequent steps. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1,4-diazepane-2-carboxamide and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, researchers can precisely map the connectivity of atoms within the molecule.

In the ¹H NMR spectrum, the chemical shifts of protons are influenced by their local electronic environment. For instance, protons attached to carbons adjacent to nitrogen atoms or the carbonyl group in the diazepane ring will exhibit characteristic downfield shifts. oregonstate.edu The coupling between adjacent non-equivalent protons provides valuable information about the dihedral angles and, consequently, the conformation of the seven-membered diazepane ring.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxamide group typically appears at a significantly downfield chemical shift. The chemical shifts of the carbon atoms in the diazepane ring are also indicative of their position relative to the nitrogen atoms and the carboxamide substituent.

Detailed research findings for related diazepine (B8756704) carboxamide derivatives have been reported, providing a reference for the expected spectral features of 1,4-Diazepane-2-carboxamide. For example, in the analysis of 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives, the proton of the -NH group of the carboxamide typically appears as a singlet around 8.65 ppm in the ¹H NMR spectrum (DMSO-d₆). semanticscholar.orgscirp.org The protons of the diazepane ring exhibit complex multiplets in the range of 1.52 to 3.72 ppm. semanticscholar.orgscirp.orgnih.gov

Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Diazepane Carboxamide Derivatives Note: This table is a composite based on reported data for structurally similar compounds and serves as a predictive guide for 1,4-Diazepane-2-carboxamide.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Amide N-H | ~8.65 (singlet) | semanticscholar.orgscirp.org |

| ¹H | Diazepane Ring CH₂ | ~1.52 - 3.72 (multiplets) | semanticscholar.orgscirp.orgnih.gov |

| ¹³C | Carbonyl (C=O) | ~166 - 172 | beilstein-journals.org |

| ¹³C | Diazepane Ring C-N | ~40 - 60 | beilstein-journals.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and study the fragmentation patterns of 1,4-Diazepane-2-carboxamide. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed. semanticscholar.orgjfda-online.comnih.govthermofisher.comresearchgate.net

ESI-MS is particularly useful for analyzing polar compounds like 1,4-Diazepane-2-carboxamide, as it allows for the ionization of the molecule directly from a solution. In positive ion mode, the molecule can be observed as a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the parent ion into smaller fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of the diazepane ring and the carboxamide group. For instance, the analysis of related diazepine derivatives by LC-MS has been extensively documented, providing a basis for predicting the fragmentation pathways of 1,4-Diazepane-2-carboxamide. semanticscholar.orgscirp.orgnih.gov

Table 2: Expected Mass Spectrometry Data for 1,4-Diazepane-2-carboxamide Note: The m/z value is calculated based on the chemical formula C₆H₁₃N₃O.

| Technique | Ionization Mode | Expected Molecular Ion (m/z) | Reference |

|---|---|---|---|

| ESI-MS | Positive | [M+H]⁺ ≈ 144.1131 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key method for identifying the functional groups present in a molecule. nih.govthermofisher.comresearchgate.net Each type of bond vibrates at a characteristic frequency, and when infrared radiation is passed through a sample, the bonds absorb energy at their specific vibrational frequencies. This results in an IR spectrum with absorption bands that correspond to the different functional groups.

For 1,4-Diazepane-2-carboxamide, the IR spectrum is expected to show characteristic absorption bands for the N-H bonds of the amide and the amine, the C=O bond of the amide, and the C-N bonds of the diazepane ring. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. savemyexams.com

Table 3: Characteristic Infrared Absorption Frequencies for 1,4-Diazepane-2-carboxamide Note: This table is based on general IR correlation tables and data for similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide N-H | Stretch | ~3350 - 3180 | libretexts.orgathabascau.ca |

| Amine N-H | Stretch | ~3500 - 3300 | libretexts.orgathabascau.ca |

| C-H (aliphatic) | Stretch | ~2960 - 2850 | libretexts.org |

| Amide C=O | Stretch | ~1680 - 1630 | savemyexams.comlibretexts.org |

| C-N | Stretch | ~1350 - 1000 | libretexts.org |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample of 1,4-Diazepane-2-carboxamide. semanticscholar.orgjfda-online.comresearchgate.net The experimentally determined percentages are compared with the theoretical values calculated from the chemical formula (C₆H₁₃N₃O). A close agreement between the found and calculated values provides strong evidence for the purity and the proposed elemental composition of the compound. This technique has been consistently used to verify the composition of newly synthesized diazepine derivatives. semanticscholar.orgscirp.orgbeilstein-journals.orggoogle.com

Table 4: Theoretical Elemental Composition of 1,4-Diazepane-2-carboxamide (C₆H₁₃N₃O)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 50.33 |

| Hydrogen (H) | 9.15 |

| Nitrogen (N) | 29.35 |

| Oxygen (O) | 11.17 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of 1,4-Diazepane-2-carboxamide and for the separation of related diazepine compounds from complex mixtures.

Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds. For the analysis of diazepines, which can sometimes be less volatile or thermally labile, GC is often coupled with mass spectrometry (GC-MS). nih.govnih.gov This hyphenated technique provides both separation and identification capabilities. The use of a triple quadrupole mass spectrometer (GC-QQQ-MS) can enhance selectivity and sensitivity for the analysis of diazepines in complex matrices. mdpi.com While direct GC analysis of some benzodiazepines can be challenging due to their polarity and potential for degradation in the hot injector, methods have been developed to overcome these issues. thermofisher.com For instance, the use of specific GC columns, such as a DB-5MS, and optimized temperature programs are crucial for achieving good separation of diazepine compounds. indjaerospacemed.com

For the analysis of diazepines by GC, sample pretreatment and derivatization are often necessary steps, especially when dealing with biological samples. googleapis.comoup.com Derivatization is a process where the analyte is chemically modified to produce a new compound with properties that are more suitable for a particular analytical technique. For GC analysis of diazepines, silylation is a common derivatization strategy. nih.gov Silylating agents, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSFTA), react with active hydrogens (e.g., in N-H and O-H groups) to form less polar and more volatile silyl (B83357) derivatives. nih.gov This improves the chromatographic peak shape, reduces adsorption in the GC system, and enhances thermal stability. nih.gov

Sample pretreatment methods like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are frequently employed to isolate and concentrate diazepines from complex matrices before instrumental analysis. mdpi.comnih.gov These cleanup steps are critical for removing interfering substances and improving the accuracy and reliability of the analytical results. mdpi.comnih.gov

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) and crystallography are definitive analytical techniques for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. iastate.edumkuniversity.ac.in These methods provide unparalleled insight into the molecular structure, conformational preferences, and intermolecular interactions that dictate the solid-state properties of a compound. The fundamental principle involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. numberanalytics.comdrawellanalytical.com As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are scattered in specific directions, producing a unique pattern of constructive interference. libretexts.org The angles and intensities of these diffracted beams are governed by Bragg's Law, which relates the X-ray wavelength and the distance between atomic planes in the crystal. drawellanalytical.comanton-paar.com

Methodology for 1,4-Diazepane-2-carboxamide

The determination of the solid-state structure of 1,4-Diazepane-2-carboxamide would begin with the growth of high-quality single crystals, a critical prerequisite for single-crystal XRD analysis. mkuniversity.ac.in This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a concentrated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. iastate.edu The instrument rotates the crystal while a detector records the positions and intensities of the thousands of diffracted X-ray reflections.

This dataset is then processed to solve the crystal structure. The initial step involves determining the unit cell dimensions—the fundamental repeating unit of the crystal—and the space group, which describes the symmetry elements within the crystal. From this, an initial electron density map is generated, allowing for the placement of individual atoms. The structural model is then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data, ultimately yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles. mkuniversity.ac.in

Expected Conformational and Crystallographic Features

While specific crystallographic data for the parent 1,4-Diazepane-2-carboxamide is not publicly available, analysis of related 1,4-diazepane derivatives provides insight into the likely structural features. The seven-membered diazepane ring is conformationally flexible and is known to adopt several low-energy conformations, with the twist-chair and boat forms being the most common. rsc.orgresearchgate.net Studies on various 1,4-diazepane derivatives have frequently identified a preference for a twist-chair conformer in the solid state. rsc.orgresearchgate.net In some substituted 1,4-diazepan-5-one (B1224613) derivatives, both chair and boat conformations have been observed, influenced by the nature and position of substituents on the ring. researchgate.netnih.gov

For 1,4-Diazepane-2-carboxamide, the seven-membered ring would likely adopt a pseudo-chair or twist-chair conformation to minimize steric strain. The carboxamide substituent at the C2 position would influence the local geometry and participate in intermolecular hydrogen bonding. The amide N-H group and the carbonyl oxygen are strong hydrogen bond donors and acceptors, respectively. It is highly probable that these functional groups would engage in a network of intermolecular hydrogen bonds, linking adjacent molecules into dimers, chains, or more complex three-dimensional architectures in the solid state. nih.goviucr.org

Illustrative Research Findings

To illustrate the type of data obtained from a crystallographic study, the table below presents findings for a related compound, t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1). researchgate.net This data exemplifies the detailed structural information that would be determined for 1,4-Diazepane-2-carboxamide upon successful X-ray crystallographic analysis.

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₂₀H₂₄N₂O |

| Formula Weight | 308.42 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3341(6) |

| b (Å) | 12.2910(8) |

| c (Å) | 14.1550(9) |

| β (°) | 97.650(3) |

| Volume (ų) | 1772.9(2) |

| Z (molecules/unit cell) | 4 |

| Data Collection | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Reflections Collected | 30381 |

| Unique Reflections | 8888 |

| Refinement | |

| Method | Full-matrix least-squares on F² |

| R-factor (all data) | R1 = 0.1369, wR2 = 0.1912 |

| Conformational Detail | |

| 7-membered Ring | Chair Conformation |

This table is based on data for a derivative compound, t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one, to illustrate typical crystallographic parameters. researchgate.net

Theoretical and Computational Chemistry Studies of 1,4 Diazepane 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electronic structure and energy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is used to determine optimized geometries, vibrational frequencies, and a host of electronic properties. Common methods like B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-311++G(d,p)), are frequently used to study molecules of similar size and complexity. researchgate.net For instance, DFT has been used to study the electronic structure of 1,4-benzodiazepine (B1214927) derivatives to correlate their properties with biological activity. eurjchem.com However, no published studies apply these specific DFT methods to analyze 1,4-Diazepane-2-carboxamide.

Conformational Analysis and Energetic Profiling

The 1,4-diazepane ring is a flexible seven-membered ring that can adopt multiple low-energy conformations, such as chair, boat, and twist-boat forms. Conformational analysis is critical as the three-dimensional shape of a molecule dictates its biological activity and physical properties. Studies on related N,N-disubstituted-1,4-diazepanes have shown they can exist in low-energy twist-boat conformations. nih.gov A thorough conformational search and energetic profiling would be necessary to identify the global minimum and relevant low-lying conformers of 1,4-Diazepane-2-carboxamide, but such specific data is currently unavailable.

Electronic Structure Analysis

The electronic structure of a molecule, particularly the Frontier Molecular Orbitals (HOMO and LUMO), is key to understanding its reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. chemijournal.com Analysis of charge delocalization helps in identifying how electron density is distributed across the molecule, which is vital for understanding intermolecular interactions. While DFT has been used to analyze the HOMO-LUMO energies of various diazepine (B8756704) derivatives, this analysis has not been extended to 1,4-Diazepane-2-carboxamide in the available literature. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution on the molecular surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is particularly important for predicting non-covalent interactions, such as hydrogen bonding and receptor binding. MEP analysis is a standard component of computational studies on bioactive molecules, including some diazepam derivatives, but specific MEP maps for 1,4-Diazepane-2-carboxamide are not present in published research. ijasrm.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding, charge transfer, and intramolecular interactions. It quantifies hyperconjugative interactions, such as those between lone pairs and antibonding orbitals, which contribute to molecular stability. For example, NBO analysis has been applied to 4-chloro-N-methylpyridine-2-carboxamide to study donor-acceptor interactions. researchgate.net A similar investigation for 1,4-Diazepane-2-carboxamide would provide significant insight into its electronic stabilization, but this research has not been conducted.

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of conformational changes and interactions with the environment (e.g., a solvent or a biological receptor). MD simulations have been employed to study the interaction of 1,4-benzodiazepines with cyclodextrins and to optimize diazepane-based inhibitors for enzymes like the SARS-CoV-2 main protease. nih.govacs.org These studies highlight the power of MD in understanding complex molecular systems. However, there are no specific molecular dynamics simulation studies reported for 1,4-Diazepane-2-carboxamide to analyze its behavior in solution or its potential interactions with biological targets.

The absence of dedicated theoretical and computational studies on 1,4-Diazepane-2-carboxamide in the public domain represents a clear knowledge gap. Such research would be essential for a complete understanding of its physicochemical properties and for exploring its potential applications in medicinal chemistry or material science. Future computational work is needed to characterize this specific compound and provide the foundational data necessary for further experimental investigation.

Protein-Ligand Docking Studies

Protein-ligand docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a protein target. This method helps in understanding the binding mechanism and affinity. While specific docking studies on 1,4-Diazepane-2-carboxamide are not extensively published, research on related 1,4-diazepane and benzodiazepine (B76468) structures provides a strong basis for predicting its potential interactions. researchgate.netnih.gov

The primary goals of such docking studies are to calculate a binding energy score, which estimates binding affinity, and to visualize the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. japsonline.com Validation of a docking protocol is typically achieved by redocking a known co-crystallized ligand into the protein's active site and ensuring the computational pose has a low root-mean-square deviation (RMSD) compared to the experimental structure. japsonline.comnih.gov

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| GABA-A Receptor | 4COF | -7.5 | Ala201, Thr202, Tyr97 |

| Bacillus subtilis DNA/RNA helicase | 6UF6 | -6.8 | (Not specified) |

| Proteus vulgaris Protease | 5HXW | -7.1 | (Not specified) |

This table presents hypothetical docking data for 1,4-Diazepane-2-carboxamide based on studies of related compounds to illustrate potential interactions. researchgate.netjapsonline.commdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of a protein-ligand complex, complementing the static picture from docking. frontiersin.org By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the protein.

A typical MD simulation protocol involves several stages. frontiersin.org The system (protein-ligand complex) is first solvated in a water box under periodic boundary conditions. frontiersin.org The system's geometry is optimized, followed by equilibration stages. frontiersin.org One common equilibration stage is performed under an NVT ensemble, where the Number of particles, Volume, and Temperature are kept constant. conicet.gov.ar This is followed by an NPT ensemble, where the Number of particles, Pressure, and Temperature are constant, allowing the system's density to equilibrate to a realistic value. conicet.gov.arresearchgate.net The production run, often extending for nanoseconds, is then performed under the NPT ensemble to generate the trajectory for analysis. frontiersin.org

| Simulation Parameter | Typical Value/Method | Purpose |

| Ensemble | NPT (Constant Number of particles, Pressure, Temperature) | Simulates the system under conditions that mimic a biological environment. frontiersin.orgresearchgate.net |

| Force Field | CHARMM, AMBER | Defines the potential energy function for all atoms in the system. frontiersin.org |

| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment. frontiersin.orgconicet.gov.ar |

| Simulation Time | 100-200 ns | Duration of the production run to observe molecular motions. frontiersin.orgmdpi.com |

| Analysis Metric | RMSD (Root-Mean-Square Deviation) | Measures the deviation of atomic positions from a reference structure to assess stability. mdpi.combiorxiv.org |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org QSAR models are powerful tools in drug discovery for predicting the activity of novel compounds and for guiding lead optimization. longdom.orgnih.gov

To build a QSAR model for 1,4-diazepane-2-carboxamide derivatives, a dataset of compounds with experimentally measured biological activities (e.g., IC₅₀ values) would be required. For each compound, a set of molecular descriptors is calculated. These can include:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity, Kier flexibility index. researchgate.net

3D descriptors: Molar refractivity, surface area, volume. researchgate.net

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is generated that correlates these descriptors with the observed activity. longdom.org A robust QSAR model for benzodiazepine derivatives, for example, achieved a high correlation (R² = 0.90) and identified the positioning of hydrogen bond acceptors, aromatic rings, and hydrophobic groups as crucial for binding to the GABA-A receptor. nih.gov A similar approach could be used to understand the structural requirements for the activity of 1,4-diazepane-2-carboxamide analogs. The predictive power of the model is typically validated using an external test set of compounds not used in the model's creation. nih.gov

Computational Approaches in Rational Compound Design and Optimization

Modern drug discovery increasingly relies on advanced computational methods, including artificial intelligence (AI) and machine learning (ML), to accelerate the design and optimization of new therapeutic agents. nih.gov These approaches can explore vast chemical spaces more efficiently than traditional methods, proposing novel molecules with desired properties. preprints.org

Lead Optimization: AI models can learn from existing structure-activity relationship data to suggest specific modifications to the 1,4-diazepane-2-carboxamide scaffold. springernature.com These models can predict how changes, such as adding substituents to the diazepine ring or altering the carboxamide group, will affect target affinity, selectivity, and pharmacokinetic properties. preprints.org

Scaffold Hopping: Generative AI models can be used to design entirely new core structures (scaffolds) that retain the key pharmacophoric features of 1,4-Diazepane-2-carboxamide but possess different chemical backbones. springernature.comarxiv.org This is useful for discovering novel intellectual property and improving properties like synthetic accessibility or metabolic stability. arxiv.org

De Novo Design: Deep learning generative models can design novel molecules from scratch that are predicted to be active against a specific target. arxiv.org By combining generative models with scoring functions that evaluate properties like binding affinity (from docking) and drug-likeness, these systems can automate the design cycle to produce promising new candidates based on the 1,4-diazepane-2-carboxamide template.

Biological Activity and Mechanistic Investigations of 1,4 Diazepane 2 Carboxamide Derivatives in Vitro Studies

Enzyme Inhibition Studies

The diazepine (B8756704) scaffold has been utilized in the development of inhibitors for various enzymes. nih.gov For example, diazepine-based compounds have been reported as inhibitors of farnesyltransferase, mitogen-activated protein kinase-activated protein kinase 2 (MK2), Hepatitis C NS5B RNA polymerase, and histone deacetylases (HDACs). nih.gov

More specifically, 1,4-diazepane-2-ones have been designed and evaluated as novel antagonists of the LFA-1/ICAM-1 interaction, which is crucial for immune cell adhesion. nih.gov Through optimization of a library lead, high-affinity antagonists were developed, with some compounds exhibiting IC50 values in the nanomolar range (e.g., 70 nM and 110 nM). nih.gov

In a different context, tri-substituted diazepanes have been synthesized and tested for their inhibitory activity against the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. acs.org The inhibitory activity was assessed using a FRET assay, and the results were correlated with molecular dynamics simulations to understand the binding modes within the enzyme's active site. acs.org The position of substituents on the diazepane ring was found to be critical for inhibitory potency. acs.org For example, adding a third exit vector on the diazepane ring was explored to enhance inhibitory activity. acs.org

Table 4: Enzyme Inhibitory Activity of Diazepane Derivatives

| Enzyme Target | Diazepane Derivative Class | Inhibitory Potency (IC50) | Reference |

|---|---|---|---|

| LFA-1/ICAM-1 Interaction | 1,4-Diazepane-2-one (18e) | 70 nM | nih.gov |

| LFA-1/ICAM-1 Interaction | 1,4-Diazepane-2-one (18d) | 110 nM | nih.gov |

| SARS-CoV-2 Mpro | Tri-substituted diazepane (38) | Not specified (active) | acs.org |

Matrix Metalloproteinase (MMP-2, MMP-9, MMP-13, MMP-1) Inhibition

Derivatives of 1,4-diazepane-2-carboxamide have been identified as noteworthy inhibitors of matrix metalloproteinases (MMPs), enzymes that are highly expressed in tumors and play a critical role in tumor development, metastasis, and angiogenesis. nih.govresearchgate.netnih.gov Specifically, their inhibitory action against MMP-2 and MMP-9, which are key to the metastatic properties of lung cancer, has been a significant area of research. nih.govscispace.com

A series of novel diazepine-substituted cinnamic acid derivatives were synthesized and evaluated for their inhibitory effects on MMP-2 and MMP-9. nih.govresearchgate.net These compounds, specifically 4-(tert-butoxycarbonyl)-1-cinnamoyl-1,4-diazepane-2-carboxylic acid derivatives, demonstrated significant inhibitory potential. nih.govresearchgate.netnih.gov Among the synthesized compounds, certain derivatives showed comparable cytotoxicity to the standard paclitaxel (B517696) against A549 human lung cancer cells and were further examined for their MMP inhibitory activity. nih.gov For instance, compounds with specific substitutions, such as 4-butyryl-N-hydroxy-1-(3-(3-hydroxyphenyl)acryloyl)-1,4-diazepane-2-carboxamide, exhibited notable activity. nih.gov The design of these inhibitors often involves linking fragments and extending specific groups to enhance their binding affinity and activity against MMPs. researchgate.netnih.gov

While much of the focus has been on MMP-2 and MMP-9, the broader diazepine scaffold has been explored for inhibition of other MMPs as well. For example, certain piperazine-based inhibitors, which share structural similarities, show high potency against MMP-9 and MMP-13, with significantly less activity against MMP-1. sigmaaldrich.com This suggests the potential for developing selective MMP inhibitors based on the diazepine framework.

Table 1: MMP Inhibition by 1,4-Diazepane-2-carboxamide Derivatives and Related Scaffolds Data below is illustrative and compiled from various studies on diazepine and related scaffolds.

| Compound/Scaffold | Target MMP(s) | IC50 Value | Reference(s) |

|---|---|---|---|

| Diazepine-substituted cinnamic acid derivatives | MMP-2, MMP-9 | Varies by derivative | nih.gov, researchgate.net, nih.gov |

| Piperazine-based inhibitor | MMP-9 | 900 pM | sigmaaldrich.com |

| Piperazine-based inhibitor | MMP-13 | 900 pM | sigmaaldrich.com |

Factor Xa (fXa) Inhibition

The 1,4-diazepane moiety is a key structural feature in the development of potent and orally bioavailable Factor Xa (fXa) inhibitors. nih.govresearchgate.netjst.go.jp Factor Xa is a critical serine protease in the coagulation cascade, making it a prime target for new antithrombotic drugs. nih.govresearchgate.net

Researchers have designed novel series of fXa inhibitors where the 1,4-diazepane scaffold interacts with the S4 aryl-binding domain of the fXa active site. nih.govresearchgate.net One such compound, YM-96765, demonstrated potent fXa inhibitory activity with an IC50 of 6.8 nM. nih.govresearchgate.net The development of these inhibitors has also involved creating prodrugs to improve oral anticoagulant activity, for instance, by converting an amidine group into an amidoxime. researchgate.net Darexaban (YM150), an fXa inhibitor based on a 1,4-diazepane structure, has been a subject of significant research. jst.go.jp

Table 2: Factor Xa Inhibition by 1,4-Diazepane Derivatives

| Compound | fXa Inhibitory Activity (IC50) | Reference(s) |

|---|---|---|

| YM-96765 | 6.8 nM | nih.gov, researchgate.net |

General Protease Inhibition by Diazepane Scaffolds

The diazepine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets, including a wide range of proteases. ibmmpeptide.com Beyond MMPs and fXa, diazepine-based compounds have been investigated as inhibitors of other proteases.

For instance, dibenzo[b,e] researchgate.netblrcl.orgdiazepinone derivatives have been identified as inhibitors of HIV protease. acs.orgnih.gov Structural studies revealed that two molecules of the inhibitor can bind to the active site of the protease, and linking two of these molecules can decrease the inhibition constant by several orders of magnitude. acs.orgnih.gov This highlights the versatility of the diazepine scaffold in designing protease inhibitors for various therapeutic targets. The 1,3-diazepine moiety, in particular, is present in several clinically used enzyme inhibitors. ibmmpeptide.com

Cellular Activity Investigations

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (e.g., A549, PANC1, SH-SY5Y, Reh)

Derivatives of 1,4-diazepane have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. scirp.orgresearchgate.netsemanticscholar.org Studies have shown their potential as anticancer agents, with some derivatives exhibiting potent activity. researchgate.netscirp.orgresearchgate.net

For example, a series of novel 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives were evaluated for their anticancer activity on the B-cell leukemic cell line, Reh. scirp.orgresearchgate.netsemanticscholar.org The carboxamide derivatives, in particular, showed good activity, with 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide displaying an IC50 value of 18 µM. scirp.orgresearchgate.netsemanticscholar.org

Other research has focused on diazepine-substituted cinnamic acid derivatives, which have shown good to excellent cytotoxic potential against A549 human lung cancer cells. nih.govnih.gov Some of these compounds exhibited cytotoxicity comparable to the standard drug paclitaxel, with IC50 values around 7.3 µM. nih.govscispace.com Furthermore, dimeric benzodiazepine (B76468) derivatives have shown promising cytotoxic activity against lung cancer cell lines A549 and NCI-H1299, with IC50 values for one compound being 1.6 ± 0.21 μM and 1.07 ± 0.25 μM, respectively. nih.gov The antiproliferative activity of certain compounds has also been observed in PANC-1 cells. redalyc.org

Table 3: Antiproliferative and Cytotoxic Effects of 1,4-Diazepane-2-carboxamide Derivatives on Cancer Cell Lines

| Derivative | Cell Line | IC50 Value | Reference(s) |

|---|---|---|---|

| 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide | Reh | 18 µM | scirp.org, researchgate.net, semanticscholar.org |

| Diazepine substituted cinnamic acid derivative (Compound 16) | A549 | 7.3 ± 0.3 µM | nih.gov, scispace.com |

| Diazepine substituted cinnamic acid derivative (Compound 8) | A549 | 7.7 ± 0.5 µM | nih.gov, scispace.com |

| Dimeric benzodiazepine (Compound 10) | A549 | 1.6 ± 0.21 μM | nih.gov |

The cytotoxic and antiproliferative effects of 1,4-diazepane-2-carboxamide derivatives are commonly evaluated using standard cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular growth and viability. scirp.orgresearchgate.netderpharmachemica.com This assay was employed to determine the IC50 values of novel homopiperazine (B121016) derivatives on the Reh B-cell leukemic cell line. scirp.orgresearchgate.net

In addition to the MTT assay, the Trypan Blue exclusion method has also been utilized to assess the cytotoxic effects of these compounds. scirp.orgresearchgate.net This assay was used in conjunction with the MTT assay to study the impact of 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives on Reh cells. scirp.orgresearchgate.net

Antioxidant Activity in Cellular Models (e.g., ABTS Radical Scavenging, H2O2 Oxidant Inhibition)

Certain diazepane-containing derivatives have been investigated for their antioxidant properties. The ability of these compounds to scavenge radicals is often tested using assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging assay and by measuring the inhibition of H2O2 oxidant. nih.gov

In a study of diazepane-containing derivatives, several compounds were evaluated for their in vitro antioxidant activity. nih.gov The dimethyl substituted compounds, in particular, demonstrated significant radical scavenging capacity against both ABTS and H2O2. nih.gov For instance, compound 3c showed IC50 values of 10.05 µg/mL for ABTS and 18.56 µg/mL for H2O2, while compound 3d had values of 9.43 µg/mL and 17.44 µg/mL, respectively. nih.gov These results indicate that these new derivatives possess a strong antioxidant profile. nih.gov

Table 4: Antioxidant Activity of Diazepane Derivatives

| Compound | Assay | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 3c | ABTS Radical Scavenging | 10.05 | nih.gov |

| 3c | H2O2 Oxidant Inhibition | 18.56 | nih.gov |

| 3d | ABTS Radical Scavenging | 9.43 | nih.gov |

| 3d | H2O2 Oxidant Inhibition | 17.44 | nih.gov |

| Ascorbic Acid (Standard) | ABTS Radical Scavenging | 12.75 | nih.gov |

| Ascorbic Acid (Standard) | H2O2 Oxidant Inhibition | 19.27 | nih.gov |

| Trolox (Standard) | ABTS Radical Scavenging | 18.73 | nih.gov |

Anti-inflammatory Properties of Related Heterocyclic Compounds

The 1,4-diazepane scaffold is a component of various heterocyclic compounds that have demonstrated notable anti-inflammatory activities in preclinical studies. While research specifically isolating the anti-inflammatory effects of "1,4-Diazepane-2-carboxamide" is limited, the broader class of diazepine and benzodiazepine derivatives has been a subject of investigation for their potential to modulate inflammatory pathways.

Diazepane derivatives, in general, have been explored for their therapeutic potential in conditions characterized by excessive inflammation. ontosight.ai Certain N-acyl-1,4-diazepane compounds have shown promise by potentially modulating inflammatory cascades. ontosight.ai For instance, a study on diazepine and oxazepine derivatives reported that compound 5b, a diazepine derivative, exhibited potent anti-inflammatory effects both in vitro and in vivo. bohrium.com The in vitro anti-inflammatory efficacy of these compounds was assessed using the HRBC membrane stabilization method, which showed concentration-dependent effects. bohrium.com

Furthermore, research into 1,5-benzodiazepine derivatives has revealed significant anti-inflammatory activity. innovareacademics.ininnovareacademics.in In one study, several 2-(substituted phenyl)-3-styryl-2,3-dihydro-1H-benzo[b] ontosight.aiinnovareacademics.indiazepine derivatives were synthesized and screened for anti-inflammatory properties using the carrageenan-induced rat paw edema model. innovareacademics.in Compounds with electron-withdrawing groups such as nitro, chloro, fluoro, and bromo on the phenyl ring demonstrated notable activity when compared to the standard drug, diclofenac (B195802) sodium. innovareacademics.ininnovareacademics.in This suggests that the electronic properties of substituents on the diazepine core play a crucial role in their anti-inflammatory potential.

It is important to note that while these findings are promising, they pertain to related heterocyclic structures rather than 1,4-diazepane-2-carboxamide itself. The anti-inflammatory potential of the specific "1,4-Diazepane-2-carboxamide" core structure requires direct investigation to ascertain its activity profile.

Antimicrobial and Antiviral Properties of Related Heterocyclic Compounds

Heterocyclic compounds, including those with a diazepine core, are recognized for their significant role in the development of new antimicrobial drugs, a critical area of research due to rising antibiotic resistance. bohrium.com While direct studies on the antimicrobial and antiviral properties of 1,4-diazepane-2-carboxamide are not extensively documented, research on related structures provides valuable insights into their potential in this domain.

A study involving a new class of diazepine/oxazepine compounds reported that a specific diazepine derivative, compound 5b, demonstrated remarkable antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values of 20 and 40 μg/mL, respectively. bohrium.com The antimicrobial efficacy of these synthesized compounds was evaluated both qualitatively and quantitatively. bohrium.com

Furthermore, the broader class of 1,4-diazepine derivatives has been associated with a wide range of biological activities, including antibacterial and antifungal properties. benthamscience.com For instance, research has indicated that derivatives of diazepanes can possess antibacterial properties against strains like Salmonella typhi and Bacillus subtilis.

In the realm of antiviral research, 1,4-benzodiazepine (B1214927) analogues have been identified as inhibitors of the respiratory syncytial virus (RSV). acs.orgacs.org A screening of a large compound library identified A-33903, a 1,4-benzodiazepine analogue, as a starting point for optimization due to its moderate activity. acs.org Subsequent modifications to this scaffold led to the identification of more potent inhibitors. acs.org Additionally, certain alkaloids containing a 1,4-diazepine-2,5-dione moiety have been investigated for their potential to inhibit SARS-CoV-2 enzymes through in silico analyses. nih.gov

These findings underscore the potential of the diazepine framework as a source of novel antimicrobial and antiviral agents. However, specific testing of 1,4-diazepane-2-carboxamide and its derivatives is necessary to determine their spectrum of activity against various pathogens.

Neuroprotective Activity in Cellular Contexts

Diazepane derivatives have emerged as a class of compounds with potential neuroprotective effects, which may be beneficial in the context of neurodegenerative diseases. ontosight.ai The mechanism of action is thought to involve the inhibition of certain enzymes or interaction with receptors in the brain. ontosight.ai While direct cellular studies on "1,4-Diazepane-2-carboxamide" are limited, related compounds have shown promise in preclinical models.

For instance, some diazepane derivatives are being investigated for their ability to treat cognitive disorders by modulating neurotransmitter levels. The neuroprotective potential of these compounds is often linked to their interaction with various biological targets within the central nervous system.

Research on other heterocyclic compounds has also shed light on potential neuroprotective mechanisms. For example, a dihydropyridine (B1217469) derivative, CV-159, has demonstrated significant protection against delayed neuronal death in the hippocampal CA1 region following transient forebrain ischemia in rats. nih.gov This compound also reduced the size of brain infarcts after permanent middle cerebral artery occlusion. nih.gov Its neuroprotective effects are thought to be mediated by both L-type Ca2+ channel blockade and inhibition of calmodulin-dependent functions. nih.gov